Methy 2-Methoxyphenyl Adapalene
Description
Overview of Retinoid Classes and Their Structural Evolution in Research
The history of retinoids is marked by a progression through distinct generations, each characterized by structural modifications aimed at enhancing efficacy and reducing side effects.
First-generation retinoids , such as tretinoin (B1684217) and isotretinoin, are structurally very similar to natural vitamin A. henryford.com While effective, their flexible structures can lead to interaction with multiple retinoid receptors, contributing to a broader range of biological effects and potential side effects. ijpacr.com
Second-generation retinoids , like etretinate (B1671770) and its metabolite acitretin, were developed primarily for systemic use and feature modifications to the cyclic end group of the retinoid structure. henryford.com
Third-generation retinoids , which include adapalene (B1666599) and tazarotene, represent a significant leap forward. howard.edu These compounds possess more rigid, aromatic structures, which confers greater receptor selectivity. henryford.com This targeted action is a key focus of ongoing research.
A fourth generation has also emerged, with agents like trifarotene, designed for even greater receptor specificity. wikipedia.orghenryford.com
The evolution from flexible, naturally derived structures to more rigid, synthetic analogs has been a central theme in retinoid research, allowing for a more nuanced understanding of their mechanisms of action. nih.gov
The Significance of Adapalene as a Third-Generation Retinoid Analog in Mechanistic Studies
Adapalene, a naphthoic acid derivative, stands out as a significant third-generation retinoid. nih.gov Its structure, featuring an adamantane (B196018) group, provides a high degree of stability and lipophilicity. ijpacr.comnewdrugapprovals.org This stability, particularly in the presence of light and oxidizing agents, makes it a valuable tool for in vitro and in vivo studies. cityskinclinic.com
Mechanistically, adapalene exhibits selective binding to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ. patsnap.com This is in contrast to first-generation retinoids that bind to multiple RAR subtypes. henryford.com This receptor selectivity is believed to be a key factor in its targeted biological activity. nih.gov Adapalene's mechanism of action involves the normalization of follicular epithelial cell differentiation, which helps to prevent the formation of microcomedones, the precursors to acne lesions. nih.govpatsnap.com Furthermore, it possesses anti-inflammatory properties, inhibiting the lipooxygenase pathway and the metabolism of arachidonic acid. mdpi.com
Rationale for Investigating Methyl 2-Methoxyphenyl Adapalene as a Research Compound
The investigation of derivatives and intermediates of established compounds like adapalene is a common strategy in medicinal chemistry to explore structure-activity relationships and to develop new research tools.
The synthesis of adapalene involves several key intermediates. One common synthetic route involves the Friedel-Crafts condensation of 4-bromophenol (B116583) with 1-adamantanol (B105290), followed by methylation to produce a methyl ether. newdrugapprovals.org This intermediate is then coupled with a methyl 6-bromo-2-naphthoate, and subsequent saponification yields adapalene. newdrugapprovals.org
Within this synthetic pathway and in the broader exploration of adapalene analogs, various derivatives are created and studied. These can include esterified forms of the final carboxylic acid or variations in the substituent groups on the phenyl and naphthyl rings. Methyl 2-Methoxyphenyl Adapalene represents one such derivative, where the carboxylic acid group of adapalene is esterified to a methyl group, and a methoxy (B1213986) group is present at the 2-position of the phenyl ring. The study of such derivatives can provide insights into the importance of the free carboxylic acid for biological activity and the influence of substituents on receptor binding and pharmacokinetic properties. Recently, oleyl adapalenate, a precursor to adapalene, has been investigated for its effects on skin. acteraingredients.com
The selective interaction of adapalene with RAR-β and RAR-γ is a key aspect of its mechanism. By modifying the adapalene structure, as in Methyl 2-Methoxyphenyl Adapalene, researchers can probe the specific molecular interactions that govern this receptor selectivity.
The presence of the methyl ester in place of the carboxylic acid, for instance, can help determine the role of the acidic proton in receptor binding. The addition of a methoxy group at the 2-position of the phenyl ring introduces a new functional group that can alter the electronic and steric properties of the molecule, potentially influencing how it fits into the binding pocket of the retinoid receptors. acs.org
Studies with such analogs can help to map the binding site of the RARs and to understand the structural requirements for receptor activation. nih.gov This knowledge is not only crucial for understanding the fundamental biology of retinoid signaling but also for the rational design of new, even more selective and potent retinoid-based research compounds and therapeutic agents. nih.gov
Properties
Molecular Formula |
C₃₆H₃₆O₄ |
|---|---|
Molecular Weight |
532.67 |
Synonyms |
Methyl 6-(4-Methoxy-3-((1S,2R,3S,5R,7S)-2-(2-methoxyphenyl)adamantan-1-yl)phenyl)-2-naphthoate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 2 Methoxyphenyl Adapalene
Retrosynthetic Analysis and Strategic Disconnections for the Methyl Ester Derivative
A retrosynthetic analysis of the target molecule, Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, reveals that the central challenge lies in the formation of the C-C bond between the substituted naphthalene (B1677914) and phenyl rings. The most logical disconnection point is this biaryl linkage. This leads to two primary building blocks: a suitably functionalized adamantyl-phenyl moiety and a naphthoate derivative.
This retrosynthetic approach allows for a convergent synthesis, where the two key fragments are prepared separately and then coupled in a final step. The choice of functional groups on each fragment is critical for the success of the coupling reaction. Typically, one fragment acts as a nucleophile (or is converted to a nucleophilic species in situ) and the other as an electrophile.
Detailed Synthesis Pathways for Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate
The forward synthesis of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is a multi-step process that involves the careful preparation of precursors followed by a pivotal cross-coupling reaction.
Precursor Synthesis and Intermediate Derivatization
One of the critical precursors is 1-(5-Bromo-2-methoxyphenyl)adamantane. A common route to this intermediate begins with the Friedel-Crafts alkylation of 4-bromophenol (B116583) with 1-adamantanol (B105290) in the presence of a strong acid, such as sulfuric acid. This reaction introduces the bulky adamantyl group onto the phenol (B47542) ring. The subsequent step involves the methylation of the resulting 2-(1-adamantyl)-4-bromophenol. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. This O-methylation yields the desired 1-(5-Bromo-2-methoxyphenyl)adamantane, which serves as the organohalide component in the subsequent cross-coupling reaction. nih.gov
The other key component is a functionalized methyl 2-naphthoate. The most commonly employed building block is Methyl 6-bromo-2-naphthoate . This can be synthesized from 6-bromo-2-naphthoic acid via Fischer esterification, where the carboxylic acid is treated with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid. prepchem.com
An alternative electrophilic partner is Methyl 6-tosyl-naphthalene-2-carboxylate . This can be prepared from methyl 6-hydroxy-2-naphthoate by reaction with p-toluenesulfonyl chloride in the presence of a base. The tosylate group is an excellent leaving group for cross-coupling reactions. The precursor, methyl 6-hydroxy-2-naphthoate, can be synthesized by the esterification of 6-hydroxy-2-naphthoic acid.
Carbon-Carbon Bond Formation Methodologies
The cornerstone of the synthesis of Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate is the cross-coupling reaction that unites the two aromatic fragments.
The Negishi cross-coupling reaction has proven to be a highly effective method for the synthesis of the target molecule. google.com This reaction involves the coupling of an organozinc reagent with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.org
In this specific synthesis, 1-(5-Bromo-2-methoxyphenyl)adamantane is first converted into its corresponding organozinc reagent. This is typically achieved by treating the bromo derivative with an organolithium reagent, such as n-butyllithium, followed by transmetalation with a zinc salt, for instance, zinc chloride.
The resulting organozinc species is then coupled with Methyl 6-bromo-2-naphthoate. A common catalyst system for this transformation is a nickel(II) complex with a phosphine (B1218219) ligand, such as [1,2-bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl2(dppe)). google.com
Table 1: Key Reagents and Conditions for Negishi Cross-Coupling
| Component | Example | Role |
| Organohalide | 1-(5-Bromo-2-methoxyphenyl)adamantane | Electrophilic partner |
| Organozinc Reagent | Formed in situ from the organohalide | Nucleophilic partner |
| Electrophilic Partner | Methyl 6-bromo-2-naphthoate | Coupling partner |
| Catalyst | NiCl2(dppe) | Facilitates the cross-coupling reaction |
| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction medium |
Optimization of the Negishi coupling often involves screening different catalysts, ligands, solvents, and temperatures to maximize the yield and minimize side products. The choice of the phosphine ligand can significantly influence the efficiency of the catalytic cycle.
Suzuki Coupling Approaches and Ligand Effects
The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing the biphenyl (B1667301) core of Methyl 2-Methoxyphenyl Adapalene (B1666599). This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent, such as a boronic acid or its ester. youtube.comyoutube.com
In the context of Methyl 2-Methoxyphenyl Adapalene synthesis, this involves the reaction of a suitable adamantyl-methoxyphenylboronic acid derivative with a halogenated naphthalene precursor. google.comresearchgate.net The choice of catalyst, ligand, base, and solvent system significantly influences the reaction's efficiency and yield.
Ligand Effects:
The ligand coordinated to the palladium catalyst plays a critical role in the outcome of the Suzuki coupling. organic-chemistry.org Ligands can influence the rate of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. organic-chemistry.orgnih.gov For sterically hindered substrates, such as those involving the bulky adamantyl group, the choice of ligand is paramount to overcome steric hindrance and prevent side reactions like β-hydride elimination. rsc.org
Research has shown that for Suzuki-Miyaura couplings, certain phosphine-based ligands are highly effective. For instance, ligands like SPhos have demonstrated the ability to produce high yields, with some reactions achieving up to 88% yield of the coupled product. researchgate.net The use of specific ligands can also affect the stereochemistry of the product, although this is more relevant for reactions involving alkenyl halides. organic-chemistry.org In some cases, a ligand-free approach has been developed, where the nitrogen atom of a reactant's heterocyclic ring, like benzothiazole (B30560), can coordinate to the palladium catalyst, facilitating the reaction. nih.gov
| Ligand | Catalyst System | Key Observations | Yield (%) | Reference |
|---|---|---|---|---|
| Tris(hydroxypropyl)phosphine | Nickel(II) chloride | Used in the synthesis of adapalene methyl ester. | 82-90 | google.com |
| SPhos | Palladium-based | Resulted in an 88% yield of the coupled ester. | 88 | researchgate.net |
| Pd(P(o-Tol)3)2 | Palladium-based | Effective in maintaining stereochemistry in Z-alkenyl halide couplings. | High | organic-chemistry.org |
| None (Ligand-free) | Pd(OAc)2 | Coordination of a benzothiazole nitrogen to palladium facilitated the reaction. | up to 99 | nih.gov |
Grignard Reagent-Mediated Coupling
An alternative and widely used method for the synthesis of Methyl 2-Methoxyphenyl Adapalene involves the use of Grignard reagents. google.comgoogle.com This approach typically starts with the formation of a Grignard reagent from an aryl halide, such as 2-(1-adamantyl)-4-bromoanisole, by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). google.comlibretexts.org
This organomagnesium compound is a potent nucleophile and can be coupled with a suitable electrophile. mnstate.edumasterorganicchemistry.com In some patented procedures, the Grignard reagent is converted to an organozinc reagent by treatment with zinc chloride. This transmetalation step is then followed by a nickel-catalyzed coupling reaction with a 6-bromo-2-naphthoate derivative to form the desired biphenyl structure. google.comgoogle.com The use of a bimetallic Pd-Zn catalyst system has also been reported to directly convert the Grignard reagent to the final coupled product in high yield. researchgate.net
A critical aspect of Grignard reagent synthesis is the strict requirement for anhydrous conditions, as Grignard reagents readily react with water, which would quench the reagent and reduce the yield. libretexts.orgmnstate.edu
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of Methyl 2-Methoxyphenyl Adapalene. Key parameters that are often adjusted include temperature, reaction time, solvent, and the nature and stoichiometry of the base.
For Suzuki couplings, the choice of base is important. Inorganic bases such as potassium carbonate and potassium phosphate (B84403) are commonly used. youtube.comgoogle.com The reaction temperature can also be manipulated to improve yields, with some procedures involving refluxing the reaction mixture for several hours. google.com
In Grignard-mediated couplings, controlling the temperature during the formation of the Grignard reagent and the subsequent coupling reaction is vital to prevent side reactions. epo.org The choice of solvent is also critical; ethers like THF are standard due to their ability to solvate the Grignard reagent and their relative inertness under the reaction conditions. google.com
One study focused on optimizing a pilot-plant synthesis of adapalene, which included the direct conversion of the Grignard reagent to the methyl ester using a dual PdCl2(PPh3)2 and ZnCl2 catalyst system, resulting in a high yield. researchgate.net Another process improvement involved performing the hydrolysis of the methyl ester in the presence of a phase transfer catalyst, which significantly reduced the reaction time. epo.org
| Reaction Type | Parameter Optimized | Modification | Outcome | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Base | Use of potassium carbonate or potassium phosphate. | Facilitates the catalytic cycle. | google.com |
| Grignard Coupling | Catalyst | Use of a dual PdCl2(PPh3)2 and ZnCl2 catalyst. | High yield of the coupled product. | researchgate.net |
| Hydrolysis | Catalyst | Addition of a phase transfer catalyst. | Reduced reaction time from 48 hours to 2-3 hours. | epo.org |
| Suzuki Coupling | Temperature | Refluxing the reaction mixture. | Drives the reaction to completion. | google.com |
Purification Techniques for the Methyl Ester in Laboratory Settings
After the synthesis of Methyl 2-Methoxyphenyl Adapalene, purification is necessary to remove unreacted starting materials, catalysts, and byproducts. Common laboratory purification techniques include recrystallization and column chromatography.
Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. Toluene has been identified as a suitable solvent for the recrystallization of the adapalene methyl ester, simplifying the purification process from what was originally a chromatographic method. researchgate.net In other instances, ethyl acetate (B1210297) has been used for recrystallization. google.com
Column chromatography is another effective purification method, particularly for separating complex mixtures. google.com Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation of the desired product from impurities. For instance, a mixture of heptane (B126788) and dichloromethane (B109758) has been used as an eluent for the column chromatographic purification of the adapalene methyl ester. google.com
Washing the crude product with a series of solvents can also be an effective purification step. Solvents such as aromatic hydrocarbons, ketones, ethers, alcohols, esters, and water, or mixtures thereof, have been used to wash the adapalene methyl ester, avoiding the need for column chromatography in some cases. epo.org
Exploration of Alternative Synthetic Routes and Methodological Innovations
While Suzuki and Grignard-based couplings are the most common, research continues to explore alternative and innovative synthetic routes to Methyl 2-Methoxyphenyl Adapalene and related biaryl compounds. The goal is often to improve efficiency, reduce costs, and utilize more environmentally friendly reagents. gre.ac.uk
One area of innovation is the development of more robust and active catalyst systems for cross-coupling reactions. This includes the use of novel ligands or even ligand-free systems that can operate under milder conditions. researchgate.netnih.gov For example, heterogeneous catalysts like palladium on carbon (Pd/C) offer advantages in terms of easy separation and reusability. nih.gov
Another approach involves the modification of the coupling partners. For instance, the use of organotrifluoroborate salts as an alternative to boronic acids in Suzuki couplings has been explored. google.com These salts are often more stable and easier to handle than the corresponding boronic acids.
Synthesis of Structural Analogs and Isomers for Structure-Activity Relationship Studies
The synthesis of structural analogs and isomers of Methyl 2-Methoxyphenyl Adapalene is crucial for conducting structure-activity relationship (SAR) studies. nih.govresearchgate.netnih.gov These studies help in understanding how different parts of the molecule contribute to its biological activity and can guide the design of new compounds with improved properties.
SAR studies often involve modifying the core structure of the molecule. For Methyl 2-Methoxyphenyl Adapalene, this could involve:
Modification of the adamantyl group: Replacing it with other bulky alkyl or cycloalkyl groups.
Alteration of the methoxy (B1213986) group: Replacing it with other alkoxy groups, a hydroxyl group, or other substituents. mdpi.com
Changing the substitution pattern on the phenyl ring.
Modification of the naphthalene moiety.
The synthesis of these analogs would typically follow similar synthetic strategies as for the parent compound, such as Suzuki or Grignard coupling, but with appropriately modified starting materials. For example, to create analogs with different substituents on the phenyl ring, a different substituted bromoanisole or boronic acid would be used as a starting material.
The synthesis of isomers, where the adamantyl and methoxy groups are at different positions on the phenyl ring, would also provide valuable information for SAR studies. These isomers would be synthesized from the corresponding isomeric starting materials. The biological evaluation of these analogs and isomers helps to build a comprehensive picture of the pharmacophore, the essential features of the molecule required for its activity. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H-NMR spectrum of Adapalene (B1666599) displays signals corresponding to its aromatic, adamantyl, and methoxy (B1213986) protons. The aromatic region typically shows a complex pattern of signals for the protons of the naphthalene (B1677914) and phenyl rings. The adamantyl group gives rise to a set of characteristic broad singlets or multiplets in the aliphatic region of the spectrum. The methoxy group protons appear as a sharp singlet.
The ¹³C-NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons of the naphthalene and phenyl rings, the methoxy carbon, and the carbons of the adamantyl cage.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for Adapalene Note: The following data is predicted and typical for the structural motifs present in Adapalene. Actual experimental values may vary based on solvent and experimental conditions.
| ¹H-NMR | ¹³C-NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~8.0 - 7.2 | Aromatic-H | ~170.0 | -COOH |
| ~3.9 | -OCH₃ | ~160.0 - 120.0 | Aromatic-C |
| ~2.1 - 1.8 | Adamantyl-H | ~55.0 | -OCH₃ |
| ~40.0 - 28.0 | Adamantyl-C |
While specific 2D NMR spectra for Adapalene are not widely published, the application of these techniques is standard for the structural confirmation of such molecules. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For Adapalene, COSY would be instrumental in assigning the protons on the naphthalene and phenyl rings by showing which protons are adjacent to each other. It would also confirm the connectivity within the adamantyl structure. longdom.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is a crucial experiment for assigning the carbon signals in the ¹³C-NMR spectrum by linking them to their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for connecting different parts of the molecule. For example, it could show a correlation between the methoxy protons and the carbon on the phenyl ring to which the methoxy group is attached, confirming its position. It would also be key in confirming the connection between the adamantyl group, the phenyl ring, and the naphthalene system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight of Adapalene is 412.52 g/mol . weebly.com
ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For Adapalene, which has a carboxylic acid group, analysis in negative ion mode would likely show a strong signal for the [M-H]⁻ ion at m/z 411.
HRMS provides a very accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of Adapalene as C₂₈H₂₈O₃.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net
Table 2: Characteristic IR Absorption Bands for Adapalene
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Reference |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | researchgate.net |
| Aromatic C-H | C-H stretch | 3100-3000 | |
| Aliphatic C-H | C-H stretch | 3000-2850 | nih.gov |
| Carbonyl (C=O) | C=O stretch | ~1688 | nih.gov |
| Aromatic C=C | C=C stretch | 1600-1450 | |
| C-O | C-O stretch | 1300-1000 | nih.gov |
The IR spectrum of Adapalene would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, sharp peaks for the aromatic and aliphatic C-H stretches, a strong absorption for the C=O of the carboxylic acid, and several bands in the fingerprint region corresponding to the C=C and C-O stretching vibrations. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides valuable information about its chromophoric systems—the parts of the molecule responsible for absorbing light. For a complex molecule like Methyl 2-Methoxyphenyl Adapalene, the UV-Vis spectrum is expected to be dictated by the conjugated π-electron systems of the naphthalene and methoxyphenyl moieties.
Detailed experimental UV-Visible spectroscopic data for Methyl 2-Methoxyphenyl Adapalene, including specific absorption maxima (λmax), is not widely available in the public domain or peer-reviewed literature. This is not uncommon for a specialized or novel chemical derivative.
However, based on the known spectroscopic properties of the parent compound, adapalene, and related structures, certain predictions can be made. Adapalene itself exhibits characteristic UV absorption bands. For instance, studies on adapalene in a mixture of methanol (B129727) and acetonitrile (B52724) have reported a maximum absorption wavelength (λmax) at approximately 230.8 nm. sigmaaldrich.comgoogle.com Another study using tetrahydrofuran (B95107) as a solvent reported a λmax of 325 nm for adapalene. nih.gov These absorptions are attributed to the π-π* transitions within the naphthalene and phenyl chromophores.
The introduction of an additional methoxyphenyl group on the adamantane (B196018) moiety, as in Methyl 2-Methoxyphenyl Adapalene, could potentially lead to subtle shifts in the absorption maxima (either bathochromic or hypsochromic) or changes in the molar absorptivity. The precise nature of these changes would depend on the electronic interactions between the additional aromatic ring and the existing chromophoric system. Without direct experimental data, any further characterization remains speculative.
A comprehensive UV-Vis analysis of Methyl 2-Methoxyphenyl Adapalene would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol, methanol, or cyclohexane, and recording the absorbance across a wavelength range of approximately 200 to 400 nm. The resulting spectrum would be crucial for establishing a reference for quality control, stability studies, and quantitative analysis of the compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes
No studies detailing molecular dynamics simulations performed on "Methyl 2-Methoxyphenyl Adapalene" to investigate the dynamic behavior and stability of its complexes with biological receptors, such as retinoic acid receptors (RARs), were found in the reviewed literature. Such simulations are crucial for understanding the conformational changes of both the ligand and the receptor upon binding, the stability of the resulting complex over time, and the key interactions that govern binding affinity and specificity.
In Silico Prediction of Molecular Properties Relevant to Research
There is no available research that specifically predicts the molecular properties of "Methyl 2-Methoxyphenyl Adapalene" through in silico methods. Important properties for drug research and development, including lipophilicity (LogP) and the potential for tautomerism, have not been computationally assessed for this specific compound.
Lipophilicity
No predicted LogP or other lipophilicity descriptors for "Methyl 2-Methoxyphenyl Adapalene" have been reported. This property is a critical determinant of a compound's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).
Tautomerism
A computational analysis of the potential tautomeric forms of "Methyl 2-Methoxyphenyl Adapalene" and their relative stabilities is not present in the current body of scientific literature. Understanding tautomerism is vital as different tautomers can exhibit distinct biological activities and physicochemical properties.
Molecular and Cellular Mechanism of Action Investigations in Vitro Focus
Interaction with Other Cellular Signaling Molecules and Enzymes (e.g., Lipoxygenase, Cyclin-Dependent Kinase 2)
Beyond its direct effects on nuclear receptors, Adapalene (B1666599) interacts with other key cellular enzymes and signaling pathways.
Lipoxygenase: Adapalene has been shown to possess anti-inflammatory properties, which are partly attributed to its ability to inhibit the lipoxygenase pathway. By reducing the activity of lipoxygenase, Adapalene interferes with the metabolism of arachidonic acid, thereby inhibiting the formation of pro-inflammatory prostaglandins.
Cyclin-Dependent Kinase 2 (CDK2): As detailed in the context of colorectal cancer, Adapalene is a direct inhibitor of CDK2. Computational docking studies predict that Adapalene binds to the ATP-binding site of CDK2. This inhibition is a key mechanism behind its ability to halt cell cycle progression at the G1/S checkpoint and exert antiproliferative effects.
Ligand-Biomolecule Interactions (e.g., DNA, Serum Albumin)
The interaction of Adapalene and its derivatives with crucial biomolecules like DNA and proteins is a key area of research to understand their therapeutic and off-target effects.
In vitro studies utilizing UV-vis spectroscopy under physiological conditions have demonstrated that Adapalene and its analogs can interact with DNA. nih.gov The binding constants (K) for these interactions have been calculated, revealing a significant affinity. nih.gov One study reported a binding constant for Adapalene with DNA to be 1.01 × 10^5 M⁻¹. researchgate.net
Further investigations into the nature of this interaction suggest an intercalative binding mode. nih.gov Molecular modeling studies support this, indicating that the binding is primarily stabilized by hydrophobic interactions, a characteristic attributed to the presence of the bulky adamantyl group. nih.gov The calculated binding constants for Adapalene and related compounds are detailed in the table below. nih.gov
Recent studies have also shown that Adapalene can induce DNA damage in various cell lines, including HaCat keratinocytes and melanoma cells, which may contribute to its anti-proliferative effects. researchgate.netnih.govnih.govnih.govmdpi.com This induction of DNA damage, coupled with an inhibition of DNA repair pathways, can lead to cell cycle arrest, particularly in the S phase, and subsequent apoptosis. nih.govnih.gov
Table 1: DNA Binding Constants of Adapalene and Its Analogs
| Compound | Binding Constant (K) M⁻¹ |
|---|---|
| 6-(4-methoxyphenyl)-2-naphthoic acid | 1.1 × 10⁴ |
| Ethyl 6-(4-methoxyphenyl)-2-naphthoate | 2.1 × 10⁴ |
| Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) | 1.1 × 10⁵ |
| Methyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | Not explicitly reported in the same study, but higher values are associated with adamantylated compounds. |
Data sourced from studies on Adapalene and its derivatives. nih.gov
Adapalene's primary mechanism of action involves its selective binding to nuclear retinoic acid receptors (RARs). patsnap.comnih.govnih.gov It demonstrates a particular affinity for RARβ and RARγ, with a lower affinity for RARα. nih.govkarger.comcaymanchem.com This selective binding is thought to mediate its effects on cellular differentiation and proliferation. nih.govkarger.com Unlike older retinoids, Adapalene does not bind to cellular retinoic acid binding proteins (CRABPs). nih.govkarger.com
More recently, Adapalene has been identified as a potent inhibitor of the c-MYC proto-oncogene. nih.gov In silico screening and subsequent in vitro validation using microscale thermophoresis (MST) confirmed a robust binding to the c-MYC protein. nih.gov This interaction leads to a dose-dependent downregulation of c-MYC expression and transcriptional activity. nih.govresearchgate.net
Table 2: Protein Binding Affinities of Adapalene
| Target Protein | Binding Affinity (Kd) | Predicted Inhibition Constant (pKi) | Lowest Binding Energy (LBE) |
|---|---|---|---|
| Retinoic Acid Receptor α (RARα) | 1100 nM | - | - |
| Retinoic Acid Receptor β (RARβ) | 34 nM | - | - |
| Retinoic Acid Receptor γ (RARγ) | 130 nM | - | - |
| c-MYC | 3.05 µM | 4.69 µM | -7.27 kcal/mol |
Data compiled from various in vitro and in silico studies. nih.govcaymanchem.com
Investigation of Antioxidant and Anti-inflammatory Mechanisms at a Cellular Level (In Vitro)
Adapalene exhibits significant anti-inflammatory properties that have been characterized in various in vitro models. nih.govnih.govnih.govresearchgate.net A key mechanism is the inhibition of the lipoxygenase (LOX) pathway, which is involved in the metabolism of arachidonic acid to produce inflammatory mediators. nih.govnih.govresearchgate.net
Studies have shown that Adapalene can completely inhibit the activity of soybean 15-lipoxygenase (15-LOX) at a concentration of 10 μM. caymanchem.com It also demonstrates inhibitory effects on both the 5- and 15-LOX pathways in human polymorphonuclear leukocytes (PMNs). caymanchem.com This action reduces the production of pro-inflammatory prostaglandins. nih.gov
Furthermore, Adapalene's anti-inflammatory effects are mediated by its ability to modulate the immune response at a cellular level. It has been shown to down-regulate the expression of toll-like receptor 2 (TLR2), a receptor that recognizes pathogens and triggers inflammatory cascades. caymanchem.comdrugbank.com By inhibiting these pathways, Adapalene effectively reduces the cellular inflammatory response.
Structure Activity Relationship Sar Analysis at the Molecular Level
Correlating Structural Modifications to Receptor Binding Affinity
The binding affinity of retinoids to their cognate nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), is a critical determinant of their biological activity. Adapalene (B1666599), the parent compound, is known to be a selective agonist for RARβ and RARγ. nih.gov Structural modifications to the adapalene scaffold can significantly alter this receptor binding profile.
The introduction of a methyl ester group in place of the carboxylic acid and the presence of a methoxyphenyl group are key modifications in Methyl 2-Methoxyphenyl Adapalene. While specific binding affinity data for Methyl 2-Methoxyphenyl Adapalene is not extensively available in the public domain, the principles of SAR from related compounds suggest that these changes would modulate receptor interaction. The esterification of the carboxylic acid, for instance, could alter the hydrogen bonding network within the ligand-binding pocket of the RARs.
The adamantyl group, a bulky and lipophilic moiety, is a cornerstone of adapalene's structure and plays a significant role in its receptor binding. nih.gov Molecular modeling studies have indicated that this group contributes to the stability of the ligand-receptor complex through hydrophobic interactions. nih.gov Any modification to this group or its relative position would likely have a profound impact on binding affinity.
Impact of Methyl Ester Moiety on Ligand-Receptor Interactions
The carboxylic acid function of traditional retinoids is a key pharmacophore, forming crucial hydrogen bonds with amino acid residues within the RAR ligand-binding pocket. The substitution of this carboxylic acid with a methyl ester in Methyl 2-Methoxyphenyl Adapalene fundamentally alters this interaction. researchgate.net
Influence of Adamantane (B196018) and Methoxyphenyl Substituents on Molecular Activity
The adamantane and methoxyphenyl groups are critical determinants of the molecular activity of adapalene and its derivatives. nih.gov
The adamantane moiety , a rigid and bulky hydrocarbon cage, is a lipophilic "anchor" that is thought to enhance the binding of the molecule to its target receptors through favorable hydrophobic interactions. nih.govnih.gov This substituent contributes significantly to the high potency of adapalene-like compounds. Studies on adamantane derivatives in other medicinal chemistry contexts have consistently shown that this group can improve pharmacological activity by enhancing lipophilicity and metabolic stability. nih.gov
The methoxyphenyl group also plays a crucial role. The methoxy (B1213986) substituent can influence the electronic properties of the aromatic ring system and participate in specific interactions within the receptor's binding site. Its position on the phenyl ring is critical for optimal activity. In adapalene, the 4-methoxy substitution is a key feature. nih.gov
Comparative Analysis with Parent Adapalene and Other Retinoids in In Vitro Assays
In vitro assays are invaluable for comparing the biological activity of different retinoids. Adapalene has been extensively studied and compared to other retinoids, such as tretinoin (B1684217).
Studies have shown that adapalene selectively binds to RARβ and RARγ, which is believed to contribute to its favorable therapeutic profile. nih.gov In vitro studies have demonstrated that adapalene can inhibit the proliferation of keratinocytes and modulate inflammatory responses. nih.gov
When compared to tretinoin in vitro, adapalene has shown a lower potential for irritation in some models. nih.govnih.gov This difference in tolerability is often attributed to adapalene's more selective receptor binding profile. nih.gov
While direct in vitro comparative data for Methyl 2-Methoxyphenyl Adapalene against adapalene and other retinoids is limited, it is plausible that the modifications in its structure would lead to a distinct activity profile. For instance, the esterification of the carboxylic acid might alter its potency in assays measuring RAR-mediated gene transcription.
Interactive Data Table: Comparison of Retinoid Properties
| Compound | Receptor Selectivity | Key Structural Features | Reported In Vitro Effects |
| Adapalene | RARβ, RARγ nih.gov | Adamantyl, 4-Methoxyphenyl, Carboxylic Acid nih.govnih.gov | Inhibits keratinocyte proliferation, modulates inflammatory markers nih.gov |
| Tretinoin | Pan-RAR agonist | All-trans retinoic acid structure | Potent regulator of cell differentiation and proliferation |
| Methyl 2-Methoxyphenyl Adapalene | Not extensively reported | Adamantyl, 2-Methoxyphenyl, Methyl Ester vinitechsystems.comnih.gov | Expected to modulate RAR-mediated pathways |
Analytical Research Methods and Compound Stability Profiling
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samplesgtu.ac.injapsonline.com
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of Adapalene (B1666599) and for resolving it from its impurities and degradation products. gtu.ac.in Its precision and sensitivity make it suitable for quantitative analysis in various samples.
Developing a robust HPLC method is essential for separating Adapalene from its structurally similar derivatives, such as process-related impurities and degradation products. One study outlines a method capable of separating Adapalene from five key impurities, including Adapalene Methyl Ester (Impurity D in that specific study) and 1-adamantyl-2-methoxybenzene (Impurity C). rjptonline.org The specificity of these methods is critical to ensure that the analytical signal corresponds solely to the compound of interest, without interference from other substances. This is often achieved through gradient elution, which modifies the mobile phase composition during the analysis to effectively separate compounds with different chemical properties. rjptonline.orgnih.gov
The selection of a unique diluent is also a critical optimization step, especially for extracting Adapalene and its more hydrophilic or hydrophobic derivatives from complex matrices like topical gels. nih.gov
The reliability of an HPLC method is established through rigorous validation according to International Council for Harmonisation (ICH) guidelines. This process verifies parameters such as specificity, linearity, accuracy, precision, and robustness. japsonline.comnih.gov
Several studies detail validated isocratic and gradient HPLC methods for Adapalene. For instance, an isocratic reverse-phase HPLC method can achieve separation using a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with detection typically set in the UV range of 260-325 nm. rjptonline.orgnih.govresearchgate.netasianpubs.orgasianjpr.com
Below are examples of chromatographic parameters used in research settings for the analysis of Adapalene and its related substances.
Table 1: Example HPLC Chromatographic Parameters for Adapalene Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Stationary Phase (Column) | Phenomenex Luna C18 (250x4.6 mm, 5.0 µm) rjptonline.org | Merck RP-8 (150 mm × 4.6 mm, 5 µm) researchgate.net | XBridge C18 (50 x 4.6 mm, 3.5 µm) nih.gov |
| Mobile Phase | Methanol (B129727), 0.1% Orthophosphoric Acid, Tetrahydrofuran (B95107) (55:30:15) rjptonline.org | Acetonitrile, Water (pH 2.5 with Phosphoric Acid) (67:33) researchgate.net | Gradient of A) Ammonium Dihydrogen Phosphate (B84403) (pH 2.5):Acetonitrile (84:16) and B) Acetonitrile:Tetrahydrofuran (80:20) nih.gov |
| Flow Rate | 1.0 mL/min rjptonline.org | Not Specified researchgate.net | Not Specified nih.gov |
| Detection Wavelength | 260 nm rjptonline.org | 321 nm researchgate.net | 321 nm (for Adapalene) nih.gov |
| Column Temperature | 25°C rjptonline.org | Ambient researchgate.net | Not Specified nih.gov |
Method validation data confirms the suitability of these methods for their intended purpose. Linearity is typically established across a range of concentrations, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. rjptonline.orgasianpubs.org The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the method.
Table 2: Validation Parameters for Adapalene HPLC Methods
| Parameter | Finding 1 | Finding 2 |
|---|---|---|
| Linearity Range | 0.6 - 6.0 µg/mL rjptonline.org | 14 - 26 µg/mL japsonline.com |
| Correlation Coefficient (r²) | >0.999 rjptonline.org | 0.9995 japsonline.com |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98-102% ijpsr.com |
Spectrophotometric and Fluorimetric Methods for Detection and Quantificationasianjpr.comijpsr.comfrontiersin.org
Spectroscopic methods offer simpler and more rapid alternatives to chromatography for the quantification of Adapalene, although they may lack the specificity to analyze complex mixtures without modification.
Zero-order UV-Vis spectrophotometry can be used for the determination of Adapalene, with a wavelength maximum often found around 230.8 nm in a methanol and acetonitrile solvent system. asianpubs.orgnih.gov However, to enhance specificity and resolve overlapping spectra from excipients or other compounds, derivative spectrophotometry is employed. asianpubs.org The first-order derivative spectrum of Adapalene shows characteristic maximum and minimum wavelengths (e.g., 236.8 nm and 222.7 nm, respectively) that can be used for quantification. asianpubs.orgnih.gov This method has been validated for linearity in ranges such as 3-23 µg/mL with a high correlation coefficient (0.9996). asianpubs.orgnih.gov
Adapalene possesses native fluorescence, a property that allows for the development of highly sensitive analytical methods. scispace.comresearchgate.net In a borate (B1201080) buffer (pH 7.0)/ethanol system, Adapalene exhibits an intense fluorescence emission at approximately 389 nm when excited at 312 nm. scispace.comresearchgate.net
For stability studies where degradation products are present, conventional fluorimetry may not be sufficient due to spectral overlap. scispace.com In such cases, derivative synchronous fluorimetry (DSF) is a powerful tool. By scanning both excitation and emission wavelengths simultaneously with a constant wavelength difference (Δλ), DSF can resolve the spectra of Adapalene from its degradants. For instance, second and first derivative synchronous fluorimetry have been used to resolve Adapalene from its acidic and oxidative degradation products by scanning at a Δλ of 80 nm and 100 nm, respectively. scispace.comresearchgate.net This approach demonstrated good linearity over a very low concentration range of 2.0–14.0 ng/mL. scispace.comresearchgate.net
Forced Degradation Studies (Chemical Stability)
Forced degradation, or stress testing, is a critical component of stability profiling. It involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to identify potential degradation products and establish the intrinsic stability of the molecule. gtu.ac.inresearchgate.net These studies are essential for developing stability-indicating analytical methods.
Research shows that Adapalene is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress. gtu.ac.in
Acidic and Alkaline Hydrolysis : Adapalene degrades significantly when exposed to acidic (e.g., 0.1 N to 0.5 N HCl) and strong alkaline (e.g., 0.5 N NaOH) conditions. gtu.ac.in
Oxidative Degradation : Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% to 10% H₂O₂) also results in notable degradation. gtu.ac.in
Thermal and Photolytic Stability : The compound shows greater stability when exposed to heat and UV light. gtu.ac.in
The percentage of degradation varies with the strength of the stressor and the duration of exposure.
Table 3: Summary of Adapalene Forced Degradation Findings
| Stress Condition | Reagent/Condition | Time | % Degradation | Reference |
|---|---|---|---|---|
| Acidic | 0.1 N HCl | 24 h | 15.42% | |
| Acidic | 0.5 N HCl | 24 h | 76.76% | |
| Alkaline | 0.5 N NaOH | 24 h | 27.80% | |
| Oxidative | 3% H₂O₂ | 24 h | 18.87% | |
| Oxidative | 10% H₂O₂ | 24 h | 24.07% | |
| Thermal & Photolytic | - | 48 h | Stable |
These stability studies are crucial for identifying the degradation pathways and ensuring that the analytical methods used for quality control can separate and quantify the intact drug from any potential degradants. gtu.ac.in
Acidic and Alkaline Hydrolysis
The stability of a compound in aqueous solutions of varying pH is a key indicator of its shelf-life and compatibility with other substances. Hydrolysis studies are typically performed by exposing the compound to acidic and alkaline solutions.
In studies on the parent compound, Adapalene, it was found to be susceptible to acidic conditions. Complete degradation of Adapalene was observed after boiling with 1 M HCl for just 10 minutes. Under milder acidic conditions, boiling with 0.3 M HCl for 10 minutes resulted in a 28% degradation of the parent drug. Conversely, Adapalene demonstrated significant stability under alkaline conditions, showing no degradation even after being boiled with 2 M NaOH for 2 hours.
Table 1: Hydrolytic Stability of Adapalene
| Condition | Exposure Time | Degradation (%) |
| 1 M HCl | 10 minutes (boiling) | 100% |
| 0.3 M HCl | 10 minutes (boiling) | 28% |
| 2 M NaOH | 2 hours (boiling) | Stable |
This interactive table summarizes the degradation of Adapalene under acidic and alkaline stress conditions.
Oxidative Stress Conditions
Oxidative degradation can occur when a compound is exposed to oxidizing agents. Hydrogen peroxide is commonly used in forced degradation studies to simulate oxidative stress.
For Adapalene, the extent of degradation under oxidative conditions was found to be dependent on the concentration of hydrogen peroxide used. This indicates that the molecule is sensitive to oxidation, a factor that needs to be considered in formulation and storage.
Photostability Investigations
Photostability is a crucial parameter for topical drugs that are likely to be exposed to sunlight. These investigations assess the impact of light, particularly ultraviolet (UV) radiation, on the integrity of the compound.
Effects of UVA and UVB Irradiation on Compound Integrity
Studies have shown that Adapalene undergoes photolysis upon exposure to both UVA (366 nm) and UVB (254 nm) radiation for 12 hours. This photosensitivity is a key characteristic of many retinoids and necessitates protective measures in formulation and packaging.
Characterization of Photodegradation Products
When a compound degrades due to light exposure, it is essential to identify the resulting byproducts to understand the degradation pathway and assess any potential for toxicity. In forced degradation studies of Adapalene in the presence of benzoyl peroxide and UV/VIS light, two primary photoproducts were identified after 240 hours of exposure: benzoic acid (1.6%) and an unknown product (0.5%). The total percentage of these degradation products was approximately 2.24%.
Table 2: Photodegradation Products of Adapalene in the Presence of Benzoyl Peroxide
| Photoproduct | Relative Amount (%) |
| Benzoic Acid | 1.6% |
| Unknown Product (RRT ~0.93) | 0.5% |
| Total Degradation Products | ~2.24% |
This interactive table details the characterized photodegradation products of Adapalene.
Emerging Research Applications and Future Directions
Development as a Molecular Probe for Retinoid Signaling Pathways
The intricate nature of retinoid signaling pathways, which play crucial roles in cellular differentiation, proliferation, and apoptosis, necessitates sophisticated tools for their elucidation. acs.orgnih.gov Molecular probes, particularly those with fluorescent properties, have become indispensable in this regard. nih.govsigmaaldrich.com Researchers have successfully designed and synthesized fluorescent analogs of retinoic acid that allow for real-time visualization of their interaction with cellular binding proteins and nuclear receptors. acs.orgnih.gov These probes have been instrumental in quantifying binding affinities and observing the subcellular localization of retinoids. nih.govsigmaaldrich.com
Following this precedent, "Methyl 2-methoxyphenyl adapalene" represents a promising candidate for development into a novel molecular probe. Its stable, rigid structure could be chemically modified to incorporate a fluorescent tag. Such a probe could be used to investigate the binding kinetics and specificity of this particular analog to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov Given that adapalene (B1666599) itself shows selectivity for RARβ and RARγ, a fluorescent derivative of its methyl ester could help to further dissect the initial binding events and conformational changes in these specific receptor subtypes. nih.govnewdrugapprovals.org This would provide a more granular understanding of how the methoxy-phenyl group influences receptor interaction within the complex cellular environment.
Potential as a Scaffold for Novel Retinoid Analog Design with Specific Mechanistic Profiles
The field of medicinal chemistry is continually in search of new molecular scaffolds to design drugs with improved efficacy and selectivity. nih.govnih.gov Adapalene and its derivatives have already demonstrated the value of the adamantyl-naphthoic acid core structure. mdpi.com Analogs of adapalene have been synthesized and investigated for a range of activities, including antimicrobial and anticancer effects, highlighting the versatility of this chemical framework. nih.govmdpi.com The design of novel retinoids often involves modifying the core structure to fine-tune binding to specific RAR or RXR subtypes, thereby achieving more targeted therapeutic effects. nih.govacs.org
"Methyl 2-methoxyphenyl adapalene" offers a unique starting point for the design of a new generation of retinoid analogs. Its defining features—the methyl ester at one end and the methoxyphenyl-adamantyl group at the other—provide distinct sites for chemical modification.
Table 1: Potential Modification Sites of "Methyl 2-Methoxyphenyl Adapalene" for Analog Design
| Structural Component | Potential Modifications | Hypothesized Impact on Mechanistic Profile |
| Methyl Ester Group | Hydrolysis to carboxylic acid, amidation, or conversion to other esters. | Altering polarity, cell permeability, and pro-drug characteristics. |
| Methoxy (B1213986) Group on Phenyl Ring | Demethylation to a hydroxyl group, or substitution with other alkyl or halogen groups. | Modifying receptor binding affinity and selectivity; influencing metabolic stability. |
| Naphthalene (B1677914) Ring | Introduction of substituents (e.g., halogens, nitro groups). | Altering electronic properties and protein-ligand interactions. |
| Adamantane (B196018) Moiety | Not a primary site for modification in this context, as it is key to the retinoid-like activity. | Maintained to preserve core retinoid function. |
By systematically altering these functional groups, medicinal chemists could generate a library of novel compounds. These new analogs could then be screened for their ability to selectively activate or inhibit specific retinoid receptor pathways, potentially leading to the discovery of molecules with unique mechanistic profiles for research in oncology, immunology, or neurodegenerative diseases. mdpi.com
Advanced Drug Delivery Systems for Research Purposes (e.g., Nanoparticles for In Vitro Studies)
The therapeutic efficacy of many lipophilic compounds like retinoids is often enhanced through advanced drug delivery systems. For adapalene, formulations such as liposomes and solid lipid nanoparticles (SLNs) have been developed to improve its skin penetration and reduce irritation. nih.govebi.ac.uk These nanoformulations work by encapsulating the drug, thereby controlling its release and improving its stability. nih.gov
For research purposes, similar advanced delivery systems could be developed for "Methyl 2-methoxyphenyl adapalene." Encapsulating this compound in nanoparticles or liposomes could be particularly advantageous for in vitro studies. Such formulations would allow for a more controlled and sustained release of the compound into cell culture media, ensuring consistent exposure of the cells to the molecule over time. This is critical for accurately assessing its long-term effects on gene expression, cell differentiation, or other biological processes. Furthermore, for cellular uptake studies, nanoparticles can be engineered with targeting ligands or fluorescent markers to track the internalization and intracellular trafficking of the "Methyl 2-methoxyphenyl adapalene" payload, providing valuable data on its cellular pharmacology.
Role in Understanding Broader Retinoid Biology Beyond Specific Disease Contexts
Retinoid biology is a vast and complex field that extends far beyond its applications in dermatology and oncology. nih.govnih.gov Retinoids are fundamental signaling molecules that govern a multitude of processes, from embryonic development to immune regulation and neural function. nih.gov The existence of multiple receptor subtypes and isoforms, along with a complex network of co-activators and co-repressors, creates a highly nuanced signaling system. nih.gov The study of various synthetic retinoids with different receptor affinities has been crucial in dissecting this complexity. nih.gov
Identification of Research Gaps and Unexplored Mechanistic Avenues
Despite its potential, "Methyl 2-methoxyphenyl adapalene" remains a largely uncharacterized compound in the scientific literature, beyond its role as a synthetic precursor. This represents a significant research gap. The following are key unexplored avenues that warrant investigation:
Receptor Binding Affinity and Selectivity: There is a lack of data on the binding profile of "Methyl 2-methoxyphenyl adapalene" to the various RAR and RXR subtypes. Determining its binding constants (Kd) and activation potential (EC50) is a critical first step in characterizing its biological function.
Metabolic Fate: While adapalene is known to be relatively stable, the metabolic pathway of its methyl ester precursor in cellular systems has not been elucidated. nih.gov It is unknown whether it acts as a pro-drug that is hydrolyzed to adapalene within the cell, or if it possesses intrinsic activity of its own.
Transcriptional Profiling: The specific genes that are regulated by "Methyl 2-methoxyphenyl adapalene" have not been identified. A comprehensive transcriptomic analysis (e.g., via RNA sequencing) of cells treated with this compound would reveal its impact on gene expression and provide clues to its mechanism of action. nih.gov
Comparative Studies: A direct comparison of the biological effects of "Methyl 2-methoxyphenyl adapalene" with adapalene and other key retinoids in various cell-based assays is needed to understand its unique properties.
Addressing these research gaps will be essential to unlock the full potential of "Methyl 2-methoxyphenyl adapalene" as a tool for chemical biology and to explore its promise in the design of novel therapeutic agents.
Q & A
Q. What chromatographic methods are recommended for quantifying Adapalene and its impurities in pharmaceutical preparations?
Adapalene purity and impurity profiles are assessed using reversed-phase HPLC with UV detection. Key parameters include:
- Column : 5-µm packing L1 (C18) or L11 (high carbon load) for resolving related compounds .
- Mobile phase : Acetonitrile/tetrahydrofuran (65:35) or gradients with acetic acid/water mixtures to optimize separation .
- Detection : UV at 235 nm (for quantification) or 270 nm (for impurity profiling) .
- System suitability : Resolution ≥4.5 between Adapalene and critical impurities (e.g., related compound C), and column efficiency ≥3000 theoretical plates .
Q. What structural features of Adapalene contribute to its retinoid receptor activity?
Adapalene’s naphthoic acid core and 3-(1-adamantyl)-4-methoxyphenyl substituent are critical for binding to retinoic acid receptors (RARs). The adamantyl group enhances lipophilicity and metabolic stability, while the methoxy group modulates receptor selectivity (RARβ/γ > RARα) .
Q. How is Adapalene stability ensured in topical formulations during preclinical testing?
Stability studies employ forced degradation (e.g., heat, light, pH extremes) followed by HPLC-UV to monitor degradation products. Acceptance criteria include ≤3% total impurities and no single impurity exceeding 1% .
Q. What in vitro models are used to evaluate Adapalene’s anti-acne efficacy?
Sebocyte cultures and Cutibacterium acnes biofilm assays are common. Endpoints include sebum lipid modulation, anti-inflammatory cytokine release (e.g., IL-6 reduction), and bacterial growth inhibition .
Advanced Research Questions
Q. How can discrepancies in Adapalene’s cytotoxicity (IC50) across cancer cell lines be resolved?
Variability in IC50 values (e.g., 10.36 μM in ES-2 vs. 31.47 μM in MM-468 cells) may arise from differences in RAR isoform expression, GOT1 enzyme activity, or cellular uptake mechanisms. Researchers should:
Q. What strategies control impurities like Adapalene-related compound C during synthesis?
Related compound C (1-(2-methoxyphenyl)adamantane) arises from incomplete coupling reactions. Control methods include:
Q. How does Adapalene’s adamantyl group influence its pharmacokinetics and receptor binding?
Molecular dynamics simulations reveal that the adamantyl moiety enhances hydrophobic interactions with RAR ligand-binding domains. In vivo, it reduces hepatic clearance, increasing systemic exposure in dermal applications .
Q. What challenges exist in extrapolating Adapalene’s dermal absorption data from animals to humans?
Rodent skin exhibits higher permeability than human skin. Researchers should:
- Use human ex vivo skin models for absorption studies.
- Quantify systemic exposure via LC-MS/MS to detect trace metabolites (e.g., hydroxylated derivatives) .
Q. How can mechanistic studies elucidate Adapalene’s dual role in RAR activation and GOT1 inhibition?
Q. What experimental designs address contradictions in Adapalene’s teratogenicity data?
While oral Adapalene causes fetal malformations in rodents at 64× MRHD, topical human use shows no significant systemic absorption. Researchers should:
- Conduct microdosing studies with radiolabeled Adapalene to quantify transdermal uptake.
- Use placental barrier models to assess metabolite transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
